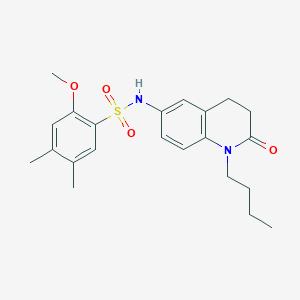

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-5-6-11-24-19-9-8-18(14-17(19)7-10-22(24)25)23-29(26,27)21-13-16(3)15(2)12-20(21)28-4/h8-9,12-14,23H,5-7,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKVRPWPJWTJKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. The key steps include the formation of the tetrahydroquinoline core, followed by the introduction of the butyl group, and finally, the attachment of the sulfonamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and energy efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various sulfonamide analogs.

Scientific Research Applications

Anticancer Potential : Research indicates that compounds similar to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide exhibit promising anticancer properties. For instance, sulfonamide derivatives have demonstrated significant activity against various human tumor cell lines. A notable study evaluated a series of sulfonamides for their in vitro antitumor activity against the National Cancer Institute's NCI-60 cell line panel, revealing low micromolar growth inhibition levels (GI50) in several cancer types including lung and breast cancers .

Mechanism of Action : The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes and receptors. This binding can modulate their activity and lead to therapeutic effects. The sulfonamide group is known for its ability to inhibit certain biochemical pathways essential for cancer cell proliferation.

Case Study 1: Anticancer Activity Evaluation

In a study published in Medicinal Chemistry, researchers synthesized a series of sulfonamide derivatives and tested their anticancer activity against multiple cancer cell lines. The findings indicated that specific substitutions on the sulfonamide group significantly influenced the compounds' efficacy against cancer cells .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory potential of similar sulfonamides against targets like α-glucosidase and acetylcholinesterase. This study highlighted the therapeutic implications for conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD), demonstrating the versatility of sulfonamide compounds in addressing diverse health issues .

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide

- N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide

- N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide

Uniqueness

Compared to similar compounds, N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide stands out due to its specific structural features, such as the methoxy and dimethyl groups on the benzene ring. These features may confer unique biological activities and chemical properties, making it a valuable compound for research and development.

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a synthetic compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings on its biological properties, including antimicrobial and anticancer activities, and explores its mechanisms of action.

Chemical Structure and Properties

The compound can be described by the following characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 386.51 g/mol |

| Molecular Formula | C22H30N2O4S |

| CAS Number | 951573-22-1 |

| LogP | 4.4262 |

| Polar Surface Area | 46.17 Ų |

The compound features a quinoline core with a butyl group and a sulfonamide moiety, which are critical for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains:

- Antibacterial Activity : The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies showed minimum inhibitory concentrations (MICs) ranging from 0.058 to 0.22 µg/mL against Mycobacterium tuberculosis strains .

- Antifungal Activity : The compound was also tested for antifungal properties against common pathogens such as Candida albicans and Aspergillus niger, showing promising results comparable to standard antifungal agents .

Anticancer Activity

The anticancer potential of this compound has been assessed in various cancer cell lines:

- Cytotoxicity Studies : It was evaluated for cytotoxic effects on MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) cell lines. The results indicated that the compound exhibited low cytotoxicity, suggesting a selective action against cancer cells .

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways in cancer cells.

- Receptor Interaction : It likely interacts with cellular receptors that modulate signaling pathways related to cell growth and apoptosis.

- Gene Expression Modulation : The compound may affect the expression of genes involved in inflammation and cancer progression.

Case Studies

Several studies have documented the efficacy of this compound:

- Study on Antitubercular Activity : A study reported that derivatives similar to this compound showed over 90% inhibition of M. tuberculosis at low concentrations .

- Cytotoxicity Assessment : Another study indicated that the compound had minimal toxicity in normal cells while effectively reducing viability in cancer cell lines .

Q & A

Q. How does substitution on the benzene ring (e.g., methoxy vs. methyl groups) influence biological activity?

- Methodology : Synthesize analogs with varying substituents (e.g., replacing methoxy with ethoxy or halogen groups). Test in parallel assays (e.g., enzyme inhibition, cytotoxicity). Use CoMFA/CoMSIA models to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.